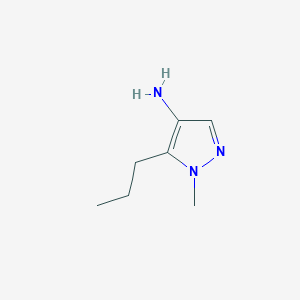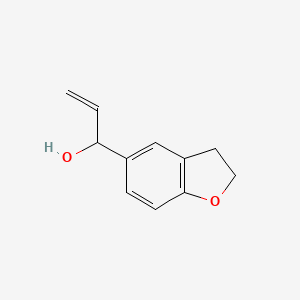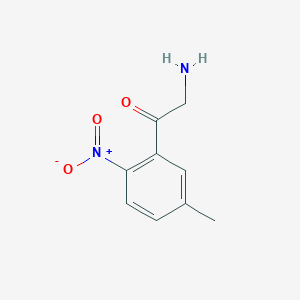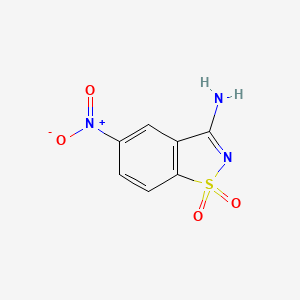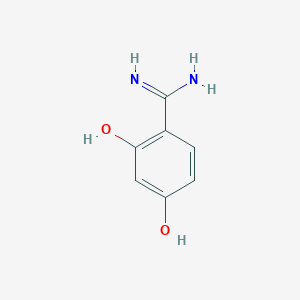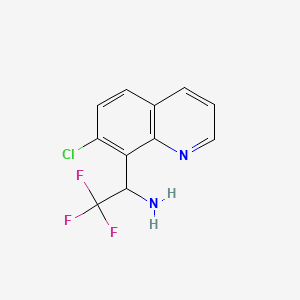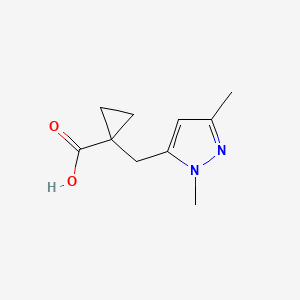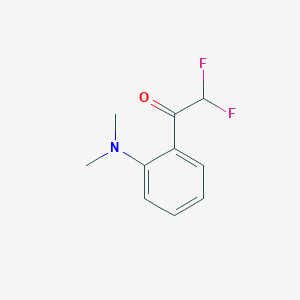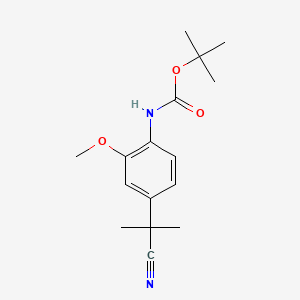
Tert-butyl (4-(2-cyanopropan-2-yl)-2-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate is a chemical compound with the molecular formula C15H20N2O3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(1-cyano-1-methylethyl)-2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl carbamates.
Aplicaciones Científicas De Investigación
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-(1-cyano-1-methylethyl)carbamate: Similar structure but lacks the methoxyphenyl group.
tert-butyl N-(4-cyanophenyl)carbamate: Similar structure but lacks the methoxy and isopropyl groups.
tert-butyl N-(2-methoxyphenyl)carbamate: Similar structure but lacks the cyano and isopropyl groups.
Uniqueness
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the methoxy group enhances its solubility and binding affinity, while the cyano group provides electrophilic reactivity. The tert-butyl group adds steric bulk, influencing the compound’s overall stability and selectivity in reactions .
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-cyanopropan-2-yl)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-12-8-7-11(9-13(12)20-6)16(4,5)10-17/h7-9H,1-6H3,(H,18,19) |
Clave InChI |
AVRLJTXMHNNSAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(C)(C)C#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


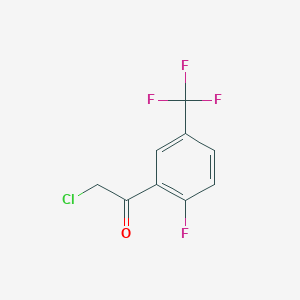
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine](/img/structure/B13600729.png)
